3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Description

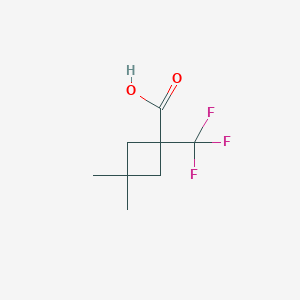

3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group and a trifluoromethyl group at position 1, along with two methyl groups at position 3. This compound is of interest in medicinal chemistry and materials science, particularly as a building block for bioactive molecules or catalysts .

Properties

IUPAC Name |

3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-6(2)3-7(4-6,5(12)13)8(9,10)11/h3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSVRBYMUOQECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C(=O)O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of the trifluoromethyl group to target molecules. The interaction with enzymes such as cytochrome P450 and other oxidoreductases is crucial for its biochemical activity. These interactions often involve the formation of transient complexes, where the trifluoromethyl group is transferred to the substrate, resulting in modified biochemical properties of the target molecules.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream pathways involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group of the compound is known to form strong interactions with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or interacting with transcriptional machinery. The molecular mechanism involves the formation of stable adducts with target biomolecules, resulting in altered biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may occur, including disruption of normal cellular processes and induction of oxidative stress. These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its trifluoromethylation activity. The compound interacts with enzymes such as cytochrome P450, which facilitate its metabolism and incorporation into biochemical pathways. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in target tissues. The distribution pattern of the compound is influenced by its chemical properties, including its hydrophobicity and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways.

Biological Activity

3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS No. 2092052-33-8) is a unique compound characterized by its trifluoromethyl group and cyclobutane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various biochemical reactions.

- Molecular Formula : C8H11F3O2

- Molecular Weight : 196.17 g/mol

- Purity : Typically ≥ 95%

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Notably, it has been shown to engage in trifluoromethylation reactions, which are critical in modifying the biochemical properties of target molecules. Key interactions include:

- Cytochrome P450 enzymes : These enzymes facilitate the oxidation of organic substances and play a significant role in drug metabolism.

- Oxidoreductases : Involved in redox reactions, these enzymes can be influenced by the presence of the trifluoromethyl group, altering the reactivity and stability of substrates.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : DLD-1 (colorectal), T24 (bladder), and SH-SY-5Y (neuroblastoma).

- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating significant potential for further development as an anticancer agent.

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes. For example:

- Protein Methyltransferases : Inhibitory activity was observed against several methyltransferases, which are crucial in regulating gene expression through histone modification.

Study 1: Trifluoromethylation Reactions

A study investigated the role of this compound in trifluoromethylation reactions. The results indicated that:

- The compound effectively transferred the trifluoromethyl group to various substrates, enhancing their biological activity.

Study 2: Anticancer Activity

In another study focusing on its anticancer properties:

- The compound was tested on multiple tumor cell lines, showing a dose-dependent reduction in cell viability.

- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C8H11F3O2 | Trifluoromethyl group enhances reactivity | Antiproliferative against cancer cells |

| 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H5F4O2 | Fewer fluorine atoms | Limited biological data available |

| 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H8F3N1O2 | Contains an amino group | Altered biological activity due to amino substitution |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with structural analogs:

*Predicted values based on analogs.

Key Differentiators

Electronic Effects: The trifluoromethyl group increases carboxylic acid acidity (pKa ~4.36) relative to non-fluorinated cyclobutanes.

Synthetic Viability : Analogs with fewer substituents (e.g., 3-(trifluoromethyl)cyclobutane-1-carboxylic acid) face fewer synthesis hurdles but lack steric advantages.

Preparation Methods

General Synthetic Strategy

The synthetic approaches to trifluoromethyl-substituted cyclobutane carboxylic acids, including 3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid, typically start from cyclobutane precursors or cyclobutanone derivatives. The key steps involve:

- Introduction of the trifluoromethyl group (CF3) onto the cyclobutane ring.

- Functionalization of the ring with carboxylic acid groups.

- Control of substitution pattern and stereochemistry, especially for 3,3-disubstituted cyclobutanes.

Preparation via Sulfur Tetrafluoride Fluorination of Carboxylic Acids

A prominent method for synthesizing trifluoromethyl cyclobutanes involves the reaction of carboxylic acids with sulfur tetrafluoride (SF4). This approach has been demonstrated to efficiently yield trifluoromethylated cyclobutane carboxylic acids with good functional group tolerance.

- The method allows conversion of appropriate cyclobutane carboxylic acids into trifluoromethyl cyclobutanes by replacing carboxyl groups with trifluoromethyl groups.

- It is compatible with various substituents such as nitro, halogen (chlorine, bromine), and amino groups.

- The reaction is scalable and yields are generally good, with products purified by chromatography, crystallization, or distillation.

- Structural confirmation is often achieved by X-ray crystallography.

This method has been reported to synthesize over 30 trifluoromethyl-cyclobutyl building blocks, demonstrating its versatility and robustness for medicinal chemistry applications.

Synthetic Routes Starting from 4-Oxocyclobutane Precursors

Two scalable synthetic routes have been developed starting from commercially available 4-oxocyclobutane precursors (cyclobutanones):

Step 1: Formation of Trifluoromethyl Carbinols

Cyclobutanones are treated with trimethylsilyl trifluoromethanesulfonate (TMSCF3) in the presence of a fluoride source to convert them into trifluoromethyl carbinols. This step introduces the CF3 group adjacent to the carbonyl carbon.

Step 2: Deoxygenation and Decarboxylation

In bis-carboxylate systems, deoxygenation is achieved by treatment with tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the desired trifluoromethyl cyclobutane carboxylic acid.

Alternative Step: Elimination and Hydrogenation

In monocarboxylate systems, the triflate intermediate undergoes efficient elimination, and subsequent hydrogenation affords the cis-3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

These methods have been demonstrated to provide overall yields ranging from 23% to 40%, suitable for large-scale synthesis.

The approaches are notable for their scalability and use of readily available starting materials, making them industrially relevant.

Industrial and Patent-Reported Methods

Patent literature describes novel methods for producing cyclobutane tetracarboxylic acids and their derivatives, which are relevant for related cyclobutane carboxylic acids:

These methods involve dehydration condensation reactions to form dianhydrides, followed by selective substitutions and purifications.

The synthetic steps emphasize control over the position and stereochemistry of substituents on the cyclobutane ring.

Purification techniques include sublimation, crystallization, and filtration to achieve high purity.

These methods address challenges of environmental impact and productivity by optimizing reaction conditions and minimizing waste.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfur Tetrafluoride Fluorination | Cyclobutane carboxylic acids | Sulfur tetrafluoride (SF4) | Good | Functional group tolerant; scalable |

| TMSCF3 Addition to 4-Oxocyclobutane | 4-Oxocyclobutane (cyclobutanone) | TMSCF3, fluoride source, Bu3SnH, hydrogenation | 23–40 | Scalable; suitable for industrial production |

| Dehydration Condensation & Dianhydride Formation (Patent) | Cyclobutane tetracarboxylic acid derivatives | Dehydration agents, crystallization | Moderate | Focus on stereochemical control and purity |

Research Findings and Observations

The trifluoromethyl group introduction is effectively achieved via nucleophilic trifluoromethylation using TMSCF3, which is a reliable reagent for introducing CF3 groups adjacent to carbonyls.

Deoxygenation with tributyltin hydride is a critical step for converting trifluoromethyl carbinols into the desired carboxylic acid derivatives.

The elimination-hydrogenation sequence in monocarboxylate systems offers a stereoselective route to cis-substituted trifluoromethyl cyclobutanes.

The sulfur tetrafluoride method provides a modular and versatile approach for a wide range of trifluoromethyl cyclobutanes, including those with sensitive functional groups.

Challenges include controlling regio- and stereochemistry in multi-substituted cyclobutanes and minimizing byproduct formation, which are addressed by optimizing reaction conditions and purification protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.